5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hydroxypentyl group, and a thiazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione core and the subsequent attachment of the ethoxy and hydroxypentyl groups. Common synthetic routes may involve the use of reagents such as ethyl bromide, hydroxypentyl bromide, and thiourea under specific reaction conditions like refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypentyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thiazolidine-2,4-dione core or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or hydroxypentyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation, with typical conditions including refluxing in appropriate solvents and maintaining specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypentyl group can yield aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione include other thiazolidine-2,4-dione derivatives with different substituents. Examples include:
- 5-{4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzyl}-1,3-thiazolidine-2,4-dione
- 5-{4-[2-(5-Methyl-2-pyridinyl)ethoxy]benzyl}-1,3-thiazolidine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91122-90-6 |
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Molecular Formula |
C16H21NO5S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-[3-ethoxy-4-(4-hydroxypentoxy)phenyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H21NO5S/c1-3-21-13-9-11(14-15(19)17-16(20)23-14)6-7-12(13)22-8-4-5-10(2)18/h6-7,9-10,14,18H,3-5,8H2,1-2H3,(H,17,19,20) |
InChI Key |
JHYZXZVIPHXQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=O)NC(=O)S2)OCCCC(C)O |
Origin of Product |
United States |
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